tert-Butyl (3S)-3-hydroxy-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate
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Description
“tert-Butyl (3S)-3-hydroxy-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate” is a chemical compound . It is a reactant used in the synthesis of pharmaceuticals such as CNS penetrant CXCR2 antagonists for the potential treatment of CNS demyelinating .
Synthesis Analysis
Two efficient and scalable synthetic routes to previously unknown bifunctional tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate are described . This compound and related intermediates described herein are useful for further selective derivation on the azetidine and cyclobutane rings providing a convenient entry point to novel compounds accessing chemical space complementary to piperidine ring systems .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the molecular formula C10H18N2O2 . The InChI representation of the molecule isInChI=1S/C10H18N2O2/c1-10(2,3)14-9(13)12-7-4-8(12)6-11-5-7;/h7-8,11H,4-6H2,1-3H3
. Chemical Reactions Analysis
The compound and related intermediates are useful for further selective derivation on the azetidine and cyclobutane rings . This provides a convenient entry point to novel compounds accessing chemical space complementary to piperidine ring systems .Physical and Chemical Properties Analysis
The molecular weight of the compound is 198.26 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 3 .Future Directions
The compound and its related intermediates are useful for further selective derivation on the azetidine and cyclobutane rings . This provides a convenient entry point to novel compounds accessing chemical space complementary to piperidine ring systems , indicating potential for future research and development in this area.
Mechanism of Action
Target of Action
Tert-Butyl (3S)-3-hydroxy-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate is a synthetic compound that has been used in the synthesis of pharmaceuticals .
Mode of Action
It’s known that the compound and related intermediates are useful for further selective derivation on the azetidine and cyclobutane rings .
Biochemical Pathways
It’s known that the compound provides a convenient entry point to novel compounds accessing chemical space complementary to piperidine ring systems .
Result of Action
It’s known that the compound is used in the synthesis of pharmaceuticals such as cns penetrant cxcr2 antagonists for the potential treatment of cns demyelinating .
Action Environment
It’s known that the compound is a reactant used in the synthesis of pharmaceuticals , suggesting that its action may be influenced by the conditions of the synthesis process.
Properties
IUPAC Name |
tert-butyl (3S)-3-hydroxy-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-9(2,3)15-8(13)11-5-10(6-11)7(12)4-14-10/h7,12H,4-6H2,1-3H3/t7-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFXOBAHLWARETK-ZETCQYMHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)C(CO2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC2(C1)[C@H](CO2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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